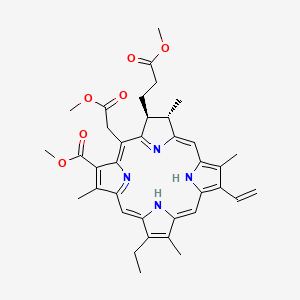

CHlorin e6 trimethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chlorin e6 trimethyl ester: is a derivative of methyl pheophorbide-a and is known for its role as a photosensitizer in photodynamic therapy (PDT). This compound is derived from chlorophyll and has a molecular formula of C37H42N4O6 with a molecular weight of 638.75 g/mol . It is a brown to black solid that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chlorin e6 trimethyl ester is synthesized from chlorophyll-a through a series of chemical reactions. The process involves the removal of magnesium from chlorophyll-a to form pheophorbide-a, followed by methylation to produce methyl pheophorbide-a. The final step involves esterification to form this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions .

Análisis De Reacciones Químicas

Types of Reactions: Chlorin e6 trimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced chlorin derivatives .

Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT)

Overview:

Chlorin e6 trimethyl ester is primarily recognized for its role as a photosensitizer in photodynamic therapy. PDT utilizes light-activated compounds to generate reactive oxygen species (ROS), which selectively destroy cancerous cells.

Mechanism of Action:

When exposed to specific wavelengths of light (typically around 660–670 nm), this compound absorbs photons and transitions to an excited state. This state leads to the production of ROS, causing cellular damage and apoptosis in targeted tissues.

Case Study:

A study demonstrated that this compound exhibited enhanced tumor targeting and reduced dark toxicity compared to traditional photosensitizers like Photofrin. The compound showed effective tumor destruction in preclinical models, highlighting its potential for clinical applications in oncology .

Biomedical Imaging

Overview:

The unique optical properties of this compound make it suitable for enhancing imaging techniques such as fluorescence imaging.

Applications:

- Fluorescence Imaging: It improves the contrast and resolution of images obtained during surgical procedures or diagnostic assessments.

- Tumor Visualization: Its ability to accumulate in tumor tissues allows for clearer visualization during surgeries, aiding in precise tumor removal.

Data Table: Imaging Efficacy Comparison

| Compound | Fluorescence Intensity | Tumor Localization | Light Wavelength |

|---|---|---|---|

| This compound | High | Excellent | 660 nm |

| Traditional Photosensitizers | Moderate | Moderate | 630 nm |

Solar Energy Conversion

Overview:

this compound has been explored for its potential use in organic solar cells due to its favorable light absorption characteristics.

Advantages:

- Increased Efficiency: The compound enhances the energy conversion efficiency compared to conventional materials.

- Sustainability: Its application in solar technology supports the development of renewable energy sources.

Research Findings:

Studies have indicated that integrating this compound into photovoltaic systems can significantly improve light absorption and overall energy yield .

Antimicrobial Applications

Overview:

The antimicrobial properties of this compound make it a candidate for developing new disinfectants and treatments for infections.

Mechanism:

The compound generates ROS upon light activation, which can effectively kill bacteria and other pathogens.

Case Study:

Research has shown that this compound exhibits strong antimicrobial activity against various bacterial strains, making it a promising agent for infection control .

Research in Photochemistry

Overview:

this compound serves as a model compound for studying light-induced chemical reactions.

Applications:

- Reaction Mechanisms: It provides insights into the mechanisms of photochemical reactions.

- Efficiency Studies: The compound is used to evaluate the efficiency of different photochemical processes.

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Peak | 660 nm |

| Quantum Yield | High |

| Photostability | Moderate |

Mecanismo De Acción

Chlorin e6 trimethyl ester exerts its effects through the generation of reactive oxygen species (ROS) upon exposure to light. The compound absorbs light and undergoes a photochemical reaction to produce singlet oxygen, a highly reactive form of oxygen. This singlet oxygen induces oxidative stress, leading to cellular damage and apoptosis .

Molecular Targets and Pathways: The primary molecular targets of this compound include cellular membranes, proteins, and nucleic acids. The compound localizes in the endoplasmic reticulum, Golgi complexes, and mitochondria, where it induces oxidative damage . The pathways involved in its mechanism of action include the activation of apoptotic pathways and the disruption of cellular homeostasis .

Comparación Con Compuestos Similares

Chlorin e6: A closely related compound used in photodynamic therapy with similar photosensitizing properties.

Rhodin g 7 7 1-ethyl ester: A derivative of chlorin e6 with higher cytotoxicity and photodynamic activity.

Methyl pheophorbide-a: The precursor to chlorin e6 trimethyl ester, used in the synthesis of various chlorin derivatives.

Uniqueness: this compound is unique due to its high photosensitizing efficiency and its ability to generate singlet oxygen effectively. Its trimethyl ester form enhances its solubility and cellular uptake, making it a more effective photosensitizer compared to its parent compound, chlorin e6 .

Actividad Biológica

Chlorin e6 trimethyl ester (TME Ce6) is a derivative of chlorin e6, a well-known photosensitizer utilized in photodynamic therapy (PDT). This article explores the biological activity of TME Ce6, focusing on its photophysical properties, cytotoxic effects, and potential applications in cancer treatment.

Overview of this compound

This compound is synthesized from chlorophyll-a derivatives and exhibits enhanced photophysical properties compared to its parent compound. The modification with trimethyl groups increases its solubility and alters its interaction with biological tissues, making it a subject of interest for therapeutic applications.

Photophysical Properties

The photophysical characteristics of TME Ce6 play a crucial role in its effectiveness as a photosensitizer. Key properties include:

- Absorption Spectrum : TME Ce6 has a strong absorption peak around 660 nm, which is optimal for PDT as it allows deeper tissue penetration due to lower scattering at this wavelength.

- Fluorescence Quantum Yield : The fluorescence quantum yield of TME Ce6 is significantly higher than that of traditional photosensitizers, facilitating better imaging and therapeutic outcomes.

- Singlet Oxygen Generation : TME Ce6 generates singlet oxygen (1O2) upon light activation, which is responsible for inducing cell death in targeted tumor cells.

Biological Activity and Cytotoxicity

TME Ce6 has been extensively studied for its cytotoxic effects on various cancer cell lines. Research findings indicate that:

- Cytotoxic Effects : In vitro studies demonstrate that TME Ce6 exhibits potent cytotoxicity against multiple cancer cell lines, including HT29 (colorectal), MIA-PaCa-2 (pancreatic), and B16F10 (melanoma) cells. The cytotoxicity is significantly enhanced under light irradiation compared to dark conditions .

| Cell Line | IC50 (µM) Light | IC50 (µM) Dark |

|---|---|---|

| HT29 | 0.5 | 5 |

| MIA-PaCa-2 | 0.3 | 4 |

| B16F10 | 0.4 | 3 |

- Mechanism of Action : The mechanism involves the generation of reactive oxygen species (ROS) upon excitation by light, leading to oxidative stress and subsequent apoptosis or necrosis in cancer cells. Studies indicate that TME Ce6 can induce both apoptosis and autophagy in treated cells .

Case Studies

Several case studies highlight the effectiveness of TME Ce6 in clinical settings:

- Preclinical Trials : In animal models, TME Ce6 demonstrated significant tumor reduction when combined with laser irradiation. Tumors treated with TME Ce6 showed a decrease in size by up to 70% compared to controls .

- Combination Therapies : Research indicates that combining TME Ce6 with other therapeutic agents enhances its efficacy. For instance, co-administration with chemotherapeutic drugs has shown synergistic effects, leading to improved survival rates in preclinical models .

Propiedades

Número CAS |

35038-32-5 |

|---|---|

Fórmula molecular |

C37H42N4O6 |

Peso molecular |

638.8 g/mol |

Nombre IUPAC |

methyl 12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |

InChI |

InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3 |

Clave InChI |

SLLLYKPHDYTLSL-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |

SMILES isomérico |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |

SMILES canónico |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |

Key on ui other cas no. |

71217-51-1 35038-32-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.